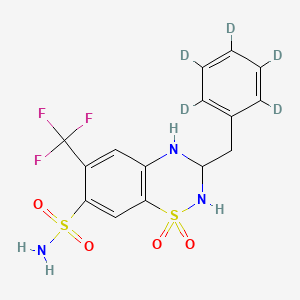

Bendroflumethiazide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747085 | |

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330183-13-5 | |

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Diuretic Mechanism of Action of Bendroflumethiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendroflumethiazide, a thiazide diuretic, has been a cornerstone in the management of hypertension and edema for decades. Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron, leading to enhanced natriuresis and diuresis. This guide provides a detailed examination of the molecular and physiological processes underlying the diuretic effect of bendroflumethiazide. It delves into the specific interaction with its molecular target, the subsequent alterations in ion transport, and the broader physiological consequences. Furthermore, this document outlines detailed experimental protocols for key assays used to characterize the diuretic and vascular effects of thiazides, and presents quantitative data in a structured format. Diagrams illustrating the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of bendroflumethiazide's mechanism of action.

Introduction

Thiazide diuretics, including bendroflumethiazide, are a class of drugs that primarily act on the kidneys to increase urine output[1][2]. Bendroflumethiazide is widely prescribed for the treatment of hypertension and edematous conditions[1][3][4]. While its diuretic effect is central to its therapeutic efficacy, the antihypertensive actions of bendroflumethiazide are multifaceted and not solely attributable to its diuretic properties[3]. This guide will focus on the core diuretic mechanism of action, providing a granular view for researchers and professionals in drug development.

Molecular Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

The principal molecular target of bendroflumethiazide is the thiazide-sensitive sodium-chloride cotransporter, also known as NCC or SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney[1][5].

The Role of the Na+-Cl- Cotransporter

The NCC is a key protein responsible for the reabsorption of approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood. This electroneutral transporter moves one sodium ion and one chloride ion across the apical membrane into the DCT cell. The energy for this process is indirectly provided by the basolateral Na+/K+-ATPase, which maintains a low intracellular sodium concentration.

Bendroflumethiazide-NCC Interaction

Bendroflumethiazide exerts its diuretic effect by binding to and inhibiting the NCC[1][5]. This inhibition prevents the reabsorption of Na+ and Cl- from the tubular lumen. As a result, higher concentrations of these ions remain within the tubule, leading to an osmotic increase in water retention within the nephron and ultimately, increased urine output (diuresis)[1][5]. While the precise binding site of thiazides on the human NCC has been elucidated through cryo-electron microscopy, specific high-resolution structural data for bendroflumethiazide's interaction is an area of ongoing research[6][7][8].

Physiological Consequences of NCC Inhibition

The inhibition of the NCC by bendroflumethiazide triggers a cascade of physiological changes in renal electrolyte handling and systemic fluid balance.

Natriuresis and Diuresis

The primary and most immediate effect of bendroflumethiazide is an increase in the excretion of sodium (natriuresis) and chloride in the urine. Water passively follows these solutes, resulting in diuresis and a reduction in extracellular fluid volume[1][3][5].

Effects on Other Electrolytes

-

Potassium (K+) Excretion: The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). This leads to increased sodium reabsorption in this segment, which in turn drives potassium secretion into the tubular fluid through the renal outer medullary potassium channel (ROMK), resulting in hypokalemia[3].

-

Calcium (Ca2+) Reabsorption: Thiazide diuretics, including bendroflumethiazide, decrease urinary calcium excretion[4]. The exact mechanism is complex but is thought to involve enhanced passive calcium reabsorption in the proximal tubule due to volume depletion and direct effects on calcium transport in the DCT.

-

Magnesium (Mg2+) Excretion: Bendroflumethiazide increases the urinary excretion of magnesium.

-

Uric Acid Retention: Thiazides can cause hyperuricemia by increasing uric acid reabsorption in the proximal tubule[3].

Antihypertensive Mechanism

While the diuretic and natriuretic effects contribute to the blood pressure-lowering effect of bendroflumethiazide by reducing plasma volume, its long-term antihypertensive action is also attributed to a reduction in peripheral vascular resistance through vasodilation[2][3]. The precise mechanism of this vasodilation is not fully understood. Some thiazides, like hydrochlorothiazide, are known to inhibit carbonic anhydrase and activate large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle[3]. However, studies have shown that bendroflumethiazide has minimal inhibitory effects on carbonic anhydrase, and its vasodilatory action is not significantly affected by KCa channel blockers[5]. This suggests that the vasodilatory mechanism of bendroflumethiazide may differ from that of other thiazides and warrants further investigation.

Quantitative Data

The following tables summarize the available quantitative data regarding the potency and pharmacokinetics of bendroflumethiazide.

Table 1: Potency of Thiazide Diuretics on the Na+-Cl- Cotransporter (NCC)

| Diuretic | Potency Profile on NCC |

| Polythiazide | > Metolazone > Bendroflumethiazide > Trichloromethiazide > Chlorthalidone[9] |

Note: Specific IC50 or Ki values for bendroflumethiazide on the human NCC are not consistently reported in publicly available literature. The provided data indicates its relative potency.

Table 2: Pharmacokinetic Properties of Bendroflumethiazide

| Parameter | Value | Reference |

| Bioavailability | ~100% | Wikipedia |

| Protein Binding | 96% | Wikipedia |

| Elimination Half-life | 3-4 hours | Wikipedia |

| Time to Peak Plasma Concentration | 2 hours | DrugBank Online |

| Metabolism | Extensive | Wikipedia |

| Excretion | Primarily renal | DrugBank Online |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of bendroflumethiazide.

Protocol for Assessing NCC Inhibition in Xenopus laevis Oocytes

This in vitro assay is a standard method for studying the function and pharmacology of ion transporters.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the human Na+-Cl- cotransporter (hNCC). Incubate for 2-4 days to allow for protein expression.

-

Radiotracer Uptake Assay:

-

Prepare a standard uptake solution (e.g., ND96) containing a radioactive tracer for sodium (²²Na+).

-

Pre-incubate the oocytes in a chloride-free medium to deplete intracellular chloride.

-

Initiate the uptake by placing the oocytes in the uptake solution containing ²²Na+ with or without varying concentrations of bendroflumethiazide.

-

After a defined incubation period (e.g., 60 minutes), stop the uptake by washing the oocytes with ice-cold, isotope-free solution.

-

Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the rate of ²²Na+ uptake and determine the inhibitory concentration (IC50) of bendroflumethiazide by fitting the dose-response data to a sigmoidal curve.

Protocol for In Vivo Microperfusion of the Distal Convoluted Tubule

This technique allows for the direct measurement of ion transport in a specific segment of the nephron in a living animal.

Methodology:

-

Animal Preparation: Anesthetize a suitable animal model (e.g., rat) and prepare it for micropuncture surgery, exposing the kidney.

-

Tubule Identification: Identify a surface distal convoluted tubule using a stereomicroscope.

-

Micropipette Placement:

-

Insert a perfusion micropipette filled with an artificial tubular fluid containing a non-reabsorbable marker (e.g., ³H-inulin) and the experimental compound (bendroflumethiazide) into the early part of the identified DCT.

-

Place a collection micropipette in the late part of the same DCT to collect the perfused fluid.

-

-

Perfusion and Collection: Perfuse the tubule at a controlled rate and collect the tubular fluid.

-

Sample Analysis:

-

Measure the concentration of the non-reabsorbable marker in the perfusate and the collected fluid to calculate the net water reabsorption.

-

Measure the concentrations of sodium and chloride in both fluids to determine the net flux of these ions.

-

-

Data Analysis: Compare the net ion and water transport in the presence and absence of bendroflumethiazide to quantify its inhibitory effect.

Protocol for Measuring Vascular Reactivity in Isolated Arteries

This ex vivo method is used to assess the direct effect of drugs on blood vessel tone.

Methodology:

-

Vessel Isolation: Isolate small resistance arteries (e.g., mesenteric arteries) from a laboratory animal.

-

Myograph Mounting: Mount the arterial segments in a wire or pressure myograph chamber filled with physiological salt solution (PSS), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Pre-constriction: Induce a stable contraction in the arteries using a vasoconstrictor agent (e.g., phenylephrine or U46619).

-

Cumulative Concentration-Response Curve:

-

Once a stable plateau of contraction is achieved, add bendroflumethiazide to the bath in a cumulative manner, increasing the concentration stepwise.

-

Record the changes in vascular tone (relaxation) at each concentration.

-

-

Data Analysis: Express the relaxation as a percentage of the pre-constriction tone and plot the concentration-response curve to determine the potency (e.g., EC50) and efficacy of bendroflumethiazide as a vasodilator. To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors (e.g., KCa channel blockers).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Conclusion

Bendroflumethiazide's primary diuretic mechanism is the well-characterized inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule. This action leads to significant alterations in renal electrolyte handling, resulting in increased excretion of sodium, chloride, and water. While this diuretic effect contributes to its antihypertensive properties, the complete picture of its blood pressure-lowering mechanism, particularly its vasodilatory effects, requires further elucidation. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the nuanced pharmacology of bendroflumethiazide and other thiazide diuretics. A deeper understanding of these mechanisms is crucial for the development of novel and more targeted therapies for cardiovascular and renal diseases.

References

- 1. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]

- 2. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medicines.org.uk [medicines.org.uk]

- 5. ahajournals.org [ahajournals.org]

- 6. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter [ideas.repec.org]

- 8. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

Bendroflumethiazide: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Bendroflumethiazide, a thiazide diuretic commonly prescribed for the management of hypertension and edema. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes complex processes to support advanced research and development in the pharmaceutical sciences.

Pharmacokinetic Profile

Bendroflumethiazide is characterized by its rapid and complete absorption from the gastrointestinal tract.[1] The pharmacokinetic profile can be described by a one-compartment model at lower doses, while a two-compartment model provides a better fit for higher doses.[2]

Absorption

Following oral administration, Bendroflumethiazide is well absorbed.[3] Peak plasma concentrations are typically reached within 2 to 4 hours.[3][4][5]

Distribution

Bendroflumethiazide exhibits a high degree of binding to plasma proteins, with approximately 96% being bound.[6] The apparent volume of distribution has been reported to be around 1.48 L/kg.[4][7]

Metabolism

The metabolism of Bendroflumethiazide is extensive.[6] It undergoes hepatic metabolism.[3] A study using liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) identified three metabolites in human urine: 4-aminotrifluoromethylbenzendisulfonamide (ATFB), hydroflumethiazide (HFMS), and 3-4 deshydroflumethiazide.[8]

Excretion

Elimination of Bendroflumethiazide occurs primarily through non-renal mechanisms, with about 30% of the drug being excreted unchanged in the urine.[3][4][7] The renal clearance is approximately 30 to 105 ml/min.[2][4] The elimination half-life of Bendroflumethiazide ranges from 3 to 8.9 hours.[2][3][4][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of Bendroflumethiazide from various studies.

| Parameter | Value | Subjects | Dosing | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 ± 0.4 hours | 9 healthy volunteers | 10 mg (oral) | [4] |

| ~2 hours | Not specified | Not specified | [3] | |

| 2.3 hours | 8 hypertensive patients | 2.5 mg and 5 mg | ||

| Peak Plasma Concentration (Cmax) | 86 ± 18 ng/mL | 9 healthy volunteers | 10 mg (oral) | [4] |

| 23 ng/mL | 8 hypertensive patients | 2.5 mg | ||

| 50 ng/mL | 8 hypertensive patients | 5 mg | ||

| Elimination Half-Life (t1/2) | 3.0 hours | 9 healthy volunteers | 10 mg (oral) | [4] |

| 3-4 hours | Not specified | Not specified | [6] | |

| 3-8.5 hours | Not specified | Not specified | [3] | |

| 3.1 hours | 9 healthy male volunteers | 1.25 mg (oral) | [2] | |

| 8.9 hours | 9 healthy male volunteers | 2.5 mg and 5.0 mg (oral) | [2] | |

| 8.6-8.2 hours | 10 healthy volunteers | 2.5 mg (b.i.d., multiple doses) | ||

| Volume of Distribution (Vd) | 1.48 L/kg | 9 healthy volunteers | 10 mg (oral) | [4] |

| 1.18 L/kg | 8 hypertensive patients | 5 mg | ||

| 0.88 L/kg | 10 healthy volunteers | 2.5 mg (b.i.d., multiple doses) | ||

| Protein Binding | 96% | Not specified | Not specified | [6] |

| >90% | Not specified | Not specified | ||

| Renal Clearance | 105 ± 24 mL/min | 9 healthy volunteers | 10 mg (oral) | [4] |

| ~30 mL/min | 9 healthy male volunteers | 1.25, 2.5, and 5.0 mg (oral) | [2] | |

| 93 mL/min | 8 hypertensive patients | 2.5 mg | ||

| 48 mL/min | 8 hypertensive patients | 5 mg | ||

| Non-Renal Clearance | 269 ± 77 mL/min | 9 healthy volunteers | 10 mg (oral) | [4] |

| 200 mL/min | 8 hypertensive patients | 5 mg | ||

| Total Plasma Clearance | 269.4 mL/min | 10 healthy volunteers | 2.5 mg (b.i.d., multiple doses) | |

| Bioavailability | 100% | Not specified | Not specified | [6] |

| Urinary Recovery (unchanged drug) | ~30% | 9 healthy volunteers | 10 mg (oral) | [4] |

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic and metabolism studies of Bendroflumethiazide.

Quantification of Bendroflumethiazide in Biological Matrices

Gas-Liquid Chromatography (GLC)

-

Principle: This method was used in earlier pharmacokinetic studies to determine the concentration of Bendroflumethiazide in plasma and urine.[4]

-

Sample Preparation: An extractive alkylation technique was employed for sample preparation.[2]

-

Instrumentation: A gas chromatograph equipped with an appropriate detector was used for analysis.

-

Data Analysis: The concentration of Bendroflumethiazide was determined by comparing the peak area of the analyte in the sample to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification

-

Study Design: Urine samples were collected from two healthy volunteers at various time points up to 50 hours after oral administration of two 2.5 mg tablets of Bendroflumethiazide.[3]

-

Sample Preparation (Solid-Phase Extraction):

-

Instrumentation (LC-ESI-MS/MS):

-

HPLC System: Agilent HPLC.[3]

-

Mass Spectrometer: Quattro micro (Micromass, UK).[3]

-

Ionization Mode: Electrospray Ionization (ESI).[3]

-

Column: Zorbax C-8 (2.1 × 150 mm, 5 µm).[3]

-

Mobile Phase: A gradient of ammonium acetate (5mM, pH = 4.5) and acetonitrile.[3]

-

MRM Transitions: Specific precursor-to-product ion transitions were monitored for Bendroflumethiazide and its potential metabolites.[3]

-

-

Metabolite Identification: The identification of metabolites was based on comparing their retention times, the differences in their molecular masses, and their ESI-MS/MS fragmentation spectra with those of the parent drug.[3]

Visualizations

Metabolic Pathway of Bendroflumethiazide

Caption: Metabolic pathway of Bendroflumethiazide.

Experimental Workflow for Metabolite Identification

Caption: Workflow for Bendroflumethiazide metabolite identification.

References

- 1. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Pharmacokinetics of bendroflumethiazide after low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of bendroflumethiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of bendroflumenthiazide in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Pharmacokinetic studies and bioavailability of bendroflumethiazide in combination with spironolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Certificate of Analysis and Purity of rac-Bendroflumethiazide-d5

This technical guide provides a comprehensive overview of the critical quality attributes of rac-Bendroflumethiazide-d5, a deuterated internal standard essential for pharmacokinetic and bioanalytical studies. The document outlines the typical specifications found in a Certificate of Analysis (CoA), details the analytical methodologies used to ensure its purity and identity, and illustrates key biological and analytical pathways.

Certificate of Analysis: Representative Data

A Certificate of Analysis for a high-purity deuterated internal standard like rac-Bendroflumethiazide-d5 provides critical data on its identity, purity, and quality. While a CoA is specific to a particular manufacturing lot, the following table summarizes the typical quantitative data and specifications that researchers and drug development professionals should expect.

Table 1: Representative Certificate of Analysis for rac-Bendroflumethiazide-d5

| Parameter | Specification | Representative Value | Method of Analysis |

| Chemical Identity | |||

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C₁₅H₉D₅F₃N₃O₄S₂ | C₁₅H₉D₅F₃N₃O₄S₂ | Mass Spectrometry |

| Molecular Weight | 426.45 g/mol | 426.45 | Mass Spectrometry |

| Purity and Impurities | |||

| Chemical Purity | ≥98.0% | 99.5% | HPLC[1] |

| Isotopic Purity | ≥98% Deuterium Enrichment | 99.2% | Mass Spectrometry |

| Individual Impurity | Not More Than 0.5% | <0.1% | HPLC |

| Total Impurities | Not More Than 1.0% | 0.5% | HPLC |

| Physical Properties | |||

| Melting Point | Report Value | 220-222 °C | Melting Point Apparatus |

| Solubility | Soluble in DMSO, Methanol | Conforms | Visual Inspection |

| Residual Solvents | |||

| Methanol | ≤3000 ppm | <100 ppm | GC-HS |

| Acetonitrile | ≤410 ppm | <50 ppm | GC-HS |

Experimental Protocols

The quality of rac-Bendroflumethiazide-d5 is assured through rigorous analytical testing. The following are detailed methodologies for key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify rac-Bendroflumethiazide-d5 from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Develosil ODS HG-5 RP C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

-

Mobile Phase: An isocratic mixture of Methanol and Acetonitrile (85:15 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 258 nm.[1]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Sample Preparation: A stock solution of rac-Bendroflumethiazide-d5 is prepared in the mobile phase at a concentration of approximately 100 µg/mL.[1]

-

Procedure: The prepared sample is injected into the HPLC system. The retention time for the main peak (rac-Bendroflumethiazide-d5) is recorded. Impurities are identified as any other peaks in the chromatogram.

-

Quantification: The percentage purity is calculated by dividing the peak area of rac-Bendroflumethiazide-d5 by the total area of all peaks. The levels of individual and total impurities are also determined based on their respective peak areas relative to the main peak.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

-

Analysis:

-

Identity Confirmation: The mass spectrum is analyzed for the presence of the molecular ion corresponding to the chemical formula of rac-Bendroflumethiazide-d5 (e.g., [M+H]⁺ or [M-H]⁻).

-

Isotopic Purity: The relative intensities of the isotopic peaks are measured. The isotopic enrichment is calculated by comparing the intensity of the desired deuterated species (d5) to the sum of intensities of all related isotopic peaks (d0 to d4).

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Bendroflumethiazide

Bendroflumethiazide is a thiazide diuretic that exerts its effect by inhibiting the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in sodium and chloride reabsorption, resulting in increased excretion of water and electrolytes.

Caption: Mechanism of action of Bendroflumethiazide in the distal convoluted tubule.

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a rac-Bendroflumethiazide-d5 sample using HPLC.

Caption: Workflow for HPLC-based purity analysis of rac-Bendroflumethiazide-d5.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of rac Bendroflumethiazide-d5

This guide provides comprehensive safety, handling, and storage information for rac Bendroflumethiazide-d5, tailored for researchers, scientists, and drug development professionals. The following sections detail the chemical and physical properties, safety protocols, and storage requirements to ensure the compound's integrity and the safety of laboratory personnel.

Chemical and Physical Properties

rac this compound is the deuterated form of Bendroflumethiazide, a thiazide diuretic. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | rac this compound | [1] |

| Synonyms | 3,4-Dihydro-3-(phenylmethyl-d5)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide, Bendrofluazide-d5, Aprinox-d5 | [2] |

| CAS Number | 1330183-13-5 | [1] |

| Molecular Formula | C₁₅H₉D₅F₃N₃O₄S₂ | [1] |

| Molecular Weight | 426.45 g/mol | [1] |

| Appearance | White to Off-White Solid | Pharmaffiliates |

| Purity | >95% (HPLC) | [1][2] |

| Isotopic Enrichment | >95% | [2] |

Safety and Handling

Hazard Identification

The non-deuterated form, Bendroflumethiazide, is considered a hazardous substance.[3] Potential health effects include:

-

Eye Contact: May cause irritation.[3]

-

Skin Contact: May cause irritation.[3]

-

Ingestion: Accidental ingestion may be harmful.[3] Large doses can lead to fluid and electrolyte imbalance.[3]

-

Inhalation: May cause respiratory tract irritation.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling rac this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Safe Handling Workflow

The following diagram outlines the recommended workflow for safely handling rac this compound in a laboratory setting.

Caption: Safe Handling Workflow for rac this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

Storage and Stability

Proper storage is crucial for maintaining the integrity and stability of rac this compound.

Storage Conditions

There is some variability in the recommended storage temperatures from different suppliers. To ensure maximum stability, it is advisable to adhere to the most stringent recommendation.

| Storage Temperature | Source |

| -20°C | [2] |

| +4°C | [1] |

| 2-8°C | Pharmaffiliates |

| -80°C (stock solution) | [4] |

It is recommended to store the compound in a tightly sealed container, protected from light and moisture.[4] For stock solutions, storage at -80°C for up to 6 months is suggested.[4]

Stability

While specific stability-indicating HPLC methods have been developed for the non-deuterated Bendroflumethiazide, detailed stability data for the d5-labeled compound is not extensively published.[5] However, the principles of these methods can be adapted for assessing the stability of rac this compound. Key considerations for a stability-indicating method include the ability to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[6]

Incompatibilities and Interactions

Information on incompatibilities for the non-deuterated form, Bendroflumethiazide, can provide guidance for handling the deuterated analog.

Known Incompatibilities

No specific incompatibilities are known for Bendroflumethiazide.[7]

Potential Drug Interactions

Bendroflumethiazide may interact with a variety of other drugs, which could be relevant in research settings involving co-administration or in vitro studies. Some of these interactions include:

-

Increased risk of hypotension with other antihypertensive agents.[8]

-

Increased risk of hypokalemia with corticosteroids and theophylline.[8]

-

Increased cardiotoxicity of certain antiarrhythmics if hypokalemia occurs.[8]

-

Reduced diuretic effect with estrogens and non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

A comprehensive list of potential drug interactions can be found in resources such as DrugBank.[10]

Experimental Protocols

While specific experimental protocols for the safety and handling of rac this compound are not published, the following general procedures can be adapted.

Protocol for Preparation of a Stock Solution

-

Preparation: Don all required PPE and perform all operations within a chemical fume hood.

-

Weighing: Accurately weigh the desired amount of rac this compound solid using an analytical balance.

-

Dissolution: In a volumetric flask, dissolve the weighed compound in a suitable solvent (e.g., DMSO, Methanol).

-

Sonication: If necessary, sonicate the solution to ensure complete dissolution.

-

Dilution: Dilute to the final desired concentration with the chosen solvent.

-

Storage: Store the stock solution in a tightly sealed, light-protected container at -80°C.[4]

The following diagram illustrates the logical flow for preparing a stock solution.

Caption: Stock Solution Preparation Workflow.

References

- 1. rac this compound | LGC Standards [lgcstandards.com]

- 2. sussex-research.com [sussex-research.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. medicines.org.uk [medicines.org.uk]

- 8. medsafe.govt.nz [medsafe.govt.nz]

- 9. Taking bendroflumethiazide with other medicines and herbal remedies - NHS [nhs.uk]

- 10. go.drugbank.com [go.drugbank.com]

Bendroflumethiazide: A Technical Guide to its Urinary Excretion Profile and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the urinary excretion profile and metabolic fate of bendroflumethiazide, a thiazide diuretic commonly used in the management of hypertension and edema. This document synthesizes available scientific literature to present quantitative data, detailed experimental protocols, and visual representations of metabolic and analytical pathways to support research and development in the pharmaceutical sciences.

Urinary Excretion Profile of Bendroflumethiazide

Bendroflumethiazide is primarily eliminated from the body through a combination of renal excretion of the unchanged drug and its metabolites. Following oral administration, a significant portion of the drug is absorbed and subsequently appears in the urine.

Quantitative Urinary Excretion Data

Approximately 30% of an orally administered dose of bendroflumethiazide is excreted unchanged in the urine[1]. The peak plasma levels of the drug are typically reached within 2 to 4 hours, with a corresponding peak in urinary excretion of the parent drug around 4 hours post-administration[2][3]. The plasma half-life of bendroflumethiazide is approximately 3 to 4 hours[4].

The following table summarizes the key pharmacokinetic parameters related to the urinary excretion of bendroflumethiazide.

| Parameter | Value | Reference |

| Percentage of Unchanged Drug in Urine | ~30% | [1] |

| Time to Peak Urinary Concentration (Parent Drug) | ~4 hours | [2] |

| Plasma Half-life | 3-4 hours | [4] |

Metabolites of Bendroflumethiazide in Urine

Bendroflumethiazide undergoes biotransformation in the body, leading to the formation of several metabolites that are subsequently excreted in the urine. The primary identified metabolites are:

-

Aminotrifluoromethylbenzendisulfonamide (ATFB)

-

Hydroflumethiazide (HFM)

-

3-4 Deshydroflumethiazide [2]

Studies have shown that the parent drug, bendroflumethiazide, is found in much higher concentrations in the urine compared to its metabolites. For instance, the urinary concentration of bendroflumethiazide can be 10 to 50 times higher than that of ATFB[2][3].

The table below presents the urinary concentration data for bendroflumethiazide and its major metabolite, ATFB, following a single oral dose.

| Analyte | Time to Peak Urinary Concentration (tmax) | Peak Urinary Concentration (Cmax) | Reference |

| Bendroflumethiazide (BMF) | 4 hours | 1180 - 1950 ng/mL | [2] |

| Aminotrifluoromethylbenzendisulfonamide (ATFB) | 28 hours | 15 - 44 ng/mL | [2] |

Metabolic Pathway of Bendroflumethiazide

The metabolic transformation of bendroflumethiazide involves several key reactions. The following diagram illustrates the proposed metabolic pathway.

Experimental Protocols for Urinary Analysis

The accurate quantification of bendroflumethiazide and its metabolites in urine requires robust analytical methodologies. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method offers high sensitivity and specificity for the detection of bendroflumethiazide and its metabolites.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting bendroflumethiazide and its metabolites from urine involves solid-phase extraction.

Protocol Details:

-

Cartridge Conditioning: A C18 SPE cartridge (e.g., BakerBond spe C-18, 3 mL/200 mg) is typically conditioned with methanol followed by water to activate the stationary phase.

-

Sample Loading: The urine sample is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with a series of solvents to remove interfering substances. A common sequence includes a wash with water followed by a more non-polar solvent like hexane.

-

Elution: Bendroflumethiazide and its metabolites are eluted from the cartridge using an organic solvent such as methanol or ethyl acetate.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.

3.1.2. LC-ESI-MS/MS Parameters

-

Liquid Chromatograph: Agilent HPLC system or equivalent.

-

Mass Spectrometer: Quattro micro (Micromass, UK) or a similar triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for thiazide diuretics.

-

MRM Transitions:

-

Bendroflumethiazide (BMF): m/z 420 > 289

-

Aminotrifluoromethylbenzendisulfonamide (ATFB): m/z 330 > 239[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of bendroflumethiazide. Due to the low volatility of thiazide diuretics, a derivatization step is often required.

3.2.1. Sample Preparation and Derivatization

A common approach involves extractive methylation.

Protocol Details:

-

Extraction and Derivatization: The urine sample is subjected to extractive methylation. This can be performed using a phase transfer reagent like tetrahexylammonium hydrogensulphate at an alkaline pH (e.g., pH 12) with methyl iodide in an organic solvent such as toluene at room temperature.

-

Phase Separation: After the reaction, the organic phase containing the methylated derivatives is separated for GC-MS analysis.

3.2.2. GC-MS Parameters

-

Gas Chromatograph: A standard GC system equipped with a capillary column.

-

Mass Spectrometer: A mass spectrometer capable of electron impact (EI) ionization and full scan or selected ion monitoring (SIM) mode.

-

Derivatization: Extractive methylation is a common technique to increase the volatility and thermal stability of the analytes.

-

Characteristic m/z ions for Bendroflumethiazide (after methylation): Specific mass-to-charge ratios are monitored for identification and quantification. For thiazide diuretics in general, characteristic ions are used for screening[2].

Conclusion

This technical guide has provided a detailed overview of the urinary excretion profile of bendroflumethiazide and its metabolites. The quantitative data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer a valuable resource for researchers and professionals in the field of drug metabolism and pharmacokinetics. The information compiled herein supports a deeper understanding of the disposition of bendroflumethiazide in the human body and provides a solid foundation for the development and validation of analytical methods for its detection and quantification in urine.

References

- 1. Pharmacokinetics of bendroflumethiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening procedure for detection of diuretics and uricosurics and/or their metabolites in human urine using gas chromatography-mass spectrometry after extractive methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Bendroflumethiazide - Wikipedia [en.wikipedia.org]

Navigating the Analytical Landscape of rac-Bendroflumethiazide-d5: A Technical Guide to Isotopic Enrichment and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of rac-Bendroflumethiazide-d5, a deuterated analog of the thiazide diuretic Bendroflumethiazide. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, the isotopic enrichment and stability of this compound are paramount to ensuring accurate and reproducible results. This document synthesizes available data, outlines relevant experimental protocols, and presents logical workflows for the assessment of its key characteristics.

Isotopic Enrichment and Chemical Purity

The utility of rac-Bendroflumethiazide-d5 as an internal standard is fundamentally dependent on its isotopic purity and the absence of its non-deuterated counterpart. Commercially available standards typically exhibit high levels of isotopic enrichment and chemical purity, as summarized in the table below.

| Parameter | Specification | Analytical Method | Reference |

| Isotopic Enrichment | >95% | Mass Spectrometry | [1] |

| Chemical Purity | >95% | HPLC | [1] |

Table 1: Summary of Quantitative Data for rac-Bendroflumethiazide-d5

Stability Profile

While specific stability studies on rac-Bendroflumethiazide-d5 are not extensively published, the stability profile of its non-deuterated analog, Bendroflumethiazide, provides valuable insights. Thiazide diuretics are known to be susceptible to hydrolysis and photodegradation.[2]

Key Stability Considerations for Bendroflumethiazide:

-

pH: Degradation is faster at higher pH values. Studies on the non-deuterated form show greater stability at pH 3 compared to pH 7.[3]

-

Light: Exposure to light can induce rapid hydrolysis.[3]

-

Temperature: Elevated temperatures accelerate the degradation process.

It is crucial to store rac-Bendroflumethiazide-d5, both in solid form and in solution, protected from light and at controlled, cool temperatures, typically -20°C for long-term storage.[1]

Experimental Protocols

Determination of Isotopic Enrichment and Chemical Purity by LC-MS

This protocol outlines a general procedure for the analysis of rac-Bendroflumethiazide-d5 to confirm its identity, and assess its chemical and isotopic purity.

Objective: To separate and quantify rac-Bendroflumethiazide-d5 and potential impurities, including the non-deuterated form, using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Materials:

-

rac-Bendroflumethiazide-d5 reference standard

-

Bendroflumethiazide reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other appropriate modifier)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of rac-Bendroflumethiazide-d5 in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a stock solution of the non-deuterated Bendroflumethiazide.

-

Prepare a series of working solutions for calibration and system suitability.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation of the analyte from any impurities.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Mode: Full scan to identify all ions present. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions (example):

-

Bendroflumethiazide-d5: [M+H]⁺ > fragment ion

-

Bendroflumethiazide: [M+H]⁺ > fragment ion

-

-

-

Data Analysis:

-

Chemical Purity: Calculate the peak area of rac-Bendroflumethiazide-d5 as a percentage of the total peak area of all detected impurities.

-

Isotopic Enrichment: Analyze the mass spectrum of the rac-Bendroflumethiazide-d5 peak to determine the relative abundance of the d5 isotopologue compared to d0, d1, d2, d3, and d4 species.

-

Forced Degradation Study Protocol

This protocol describes a forced degradation study to identify potential degradation products and pathways for rac-Bendroflumethiazide-d5.

Objective: To assess the stability of rac-Bendroflumethiazide-d5 under various stress conditions to develop a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid-state sample at 105°C for 24 hours.

-

Photodegradation: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.

Procedure:

-

Prepare solutions of rac-Bendroflumethiazide-d5 in the respective stress media.

-

Expose the solutions and solid material to the stress conditions for the specified duration.

-

At appropriate time points, withdraw samples and neutralize if necessary.

-

Analyze the stressed samples using a suitable stability-indicating HPLC method (e.g., the one developed in section 3.1) with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer to identify degradation products.

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of rac-Bendroflumethiazide-d5.

Caption: Workflow for Isotopic Enrichment and Purity Analysis.

Caption: Factors Affecting Compound Stability.

Conclusion

The reliability of rac-Bendroflumethiazide-d5 as an internal standard is contingent upon its high isotopic enrichment and chemical purity, as well as its stability. While detailed public data on the deuterated form is limited, information on the non-deuterated analog, Bendroflumethiazide, provides a strong basis for handling and storage protocols. Researchers and drug development professionals should implement rigorous analytical methods, such as the LC-MS protocol outlined, to verify the quality of their standards. Furthermore, an understanding of the compound's stability profile, informed by forced degradation studies, is essential for the development of robust and reliable bioanalytical assays.

References

A Technical Guide to rac-Bendroflumethiazide-d5 (CAS Number: 1330183-13-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac-Bendroflumethiazide-d5, a deuterated analog of the thiazide diuretic Bendroflumethiazide. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, proposed synthesis, mechanism of action, and application in bioanalytical methods. Detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Bendroflumethiazide are provided. The guide also includes visualizations of the compound's signaling pathway and a proposed analytical workflow.

Introduction

rac-Bendroflumethiazide-d5 is a stable isotope-labeled version of Bendroflumethiazide, a widely used thiazide diuretic for the treatment of hypertension and edema.[1] The replacement of five hydrogen atoms with deuterium on the benzyl group provides a mass shift that makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[2] The use of deuterated internal standards is considered the gold standard in pharmacokinetic and metabolic studies due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3]

Physicochemical Properties

A summary of the key physicochemical properties of rac-Bendroflumethiazide-d5 is presented in Table 1.

Table 1: Physicochemical Properties of rac-Bendroflumethiazide-d5

| Property | Value | Reference |

| CAS Number | 1330183-13-5 | [2] |

| Molecular Formula | C₁₅H₉D₅F₃N₃O₄S₂ | [2] |

| Molecular Weight | 426.45 g/mol | [2] |

| Appearance | White to Off-White Solid | N/A |

| Purity | >95% | [4] |

| Isotopic Enrichment | >95% | [4] |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at 2-8°C, protected from light and moisture | N/A |

Proposed Synthesis

Proposed Synthetic Scheme:

A potential synthetic route could start from a suitable sulfonamide precursor, which is then reacted with deuterated benzyl bromide (benzyl-d5 bromide) to introduce the deuterated benzyl group.

Caption: Proposed synthetic workflow for rac-Bendroflumethiazide-d5.

Experimental Protocol (Proposed):

-

Synthesis of the Thiazide Ring: The synthesis would likely begin with the condensation of 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide with formaldehyde to form the dihydro-1,2,4-benzothiadiazine-1,1-dioxide ring system. This is a common method for creating the core structure of many thiazide diuretics.

-

Deuterated Benzylation: The key step involves the alkylation of the thiazide nitrogen with benzyl-d5 bromide. This reaction would be carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate to facilitate the nucleophilic substitution.

-

Purification: The final product, rac-Bendroflumethiazide-d5, would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity for use as an analytical standard.

Mechanism of Action

The pharmacological activity of rac-Bendroflumethiazide-d5 is expected to be identical to that of its non-deuterated counterpart, Bendroflumethiazide. Thiazide diuretics exert their effect primarily on the distal convoluted tubule (DCT) of the nephron in the kidney.[5][6]

Bendroflumethiazide inhibits the sodium-chloride (Na+/Cl-) cotransporter (NCC) on the apical membrane of the DCT cells.[5][6] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. As a result, there is an increased excretion of sodium and chloride in the urine, which in turn leads to an osmotic increase in water excretion (diuresis).[6] The diuretic effect reduces blood volume, which contributes to its antihypertensive action.

Caption: Signaling pathway of Bendroflumethiazide's diuretic effect.

Application in Bioanalysis: LC-MS/MS Method

rac-Bendroflumethiazide-d5 is primarily used as an internal standard for the accurate quantification of Bendroflumethiazide in biological matrices such as plasma and urine. The following is a detailed, proposed experimental protocol for an LC-MS/MS method.

Caption: Experimental workflow for sample preparation and analysis.

Sample Preparation

-

Spiking: To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of rac-Bendroflumethiazide-d5 working solution (e.g., 100 ng/mL in methanol). Vortex briefly.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

Liquid Chromatography Conditions

Table 2: Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |

Mass Spectrometry Conditions

Table 3: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion ([M-H]⁻) for Bendroflumethiazide is m/z 420.4 and for this compound is m/z 425.4. Product ions are generated by fragmentation in the collision cell.

Table 4: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Bendroflumethiazide | 420.4 | 289.0 | 100 | 25 |

| This compound (IS) | 425.4 | 294.0 | 100 | 25 |

Note: The optimal collision energy should be determined experimentally.

Pharmacokinetic Data of Bendroflumethiazide (Parent Compound)

While specific pharmacokinetic data for rac-Bendroflumethiazide-d5 is not available, the data for the parent compound, Bendroflumethiazide, provides a reference for expected behavior in vivo.

Table 5: Pharmacokinetic Parameters of Bendroflumethiazide

| Parameter | Value | Reference |

| Bioavailability | ~100% | [1] |

| Protein Binding | 96% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [7] |

| Elimination Half-life (t½) | 3-4 hours | [1] |

| Metabolism | Extensive | [1] |

Conclusion

rac-Bendroflumethiazide-d5 is an essential tool for the accurate and precise quantification of Bendroflumethiazide in biological matrices. Its near-identical physicochemical properties to the parent compound make it an ideal internal standard, effectively compensating for variability in sample preparation and analysis. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed methodologies and insights into the application of this deuterated standard. The provided experimental protocols serve as a robust starting point for method development and validation, ensuring high-quality data in pharmacokinetic and other bioanalytical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of Bendroflumethiazide in Human Urine using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of bendroflumethiazide in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies, clinical monitoring, and anti-doping applications.

Introduction

Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1] Accurate and reliable quantification of bendroflumethiazide in biological matrices such as urine is crucial for assessing patient compliance, conducting pharmacokinetic analysis, and for doping control in sports.[1] This application note describes a sensitive and specific LC-MS/MS method for the determination of bendroflumethiazide in human urine.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

2.1. Materials and Reagents

-

Bendroflumethiazide analytical standard

-

Mefruside (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 3 mL/200 mg)[1]

2.2. Instrumentation

-

Liquid Chromatograph: Agilent 1100 Series HPLC or equivalent[2]

-

Mass Spectrometer: API 4000 QTrap triple quadrupole mass spectrometer or equivalent[3]

-

Chromatography Column: Zorbax C-8 (2.1 × 150 mm, 5 µm) or equivalent[1]

2.3. Sample Preparation: Solid Phase Extraction (SPE)

-

Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Loading: To 1 mL of urine sample, add 50 µL of internal standard solution (Mefruside, 1 µg/mL in methanol). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of ultrapure water.

-

Elution: Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (90:10 v/v, 5mM Ammonium Acetate pH 4.5: Acetonitrile).[1] Vortex for 30 seconds.

-

Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2.4. Liquid Chromatography Conditions

| Parameter | Value |

| Column | Zorbax C-8 (2.1 × 150 mm, 5 µm)[1] |

| Mobile Phase A | 5 mM Ammonium Acetate in water, pH 4.5[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.3 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 14 minutes[1] |

2.5. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120°C[1] |

| Desolvation Temperature | 400°C[1] |

| Capillary Voltage | 3.2 kV[1] |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bendroflumethiazide | 420.0 | 289.0 | 25 |

| Mefruside (IS) | 381.0 | 189.0 | 30 |

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Bendroflumethiazide | 1 - 2000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LQC | 5 | < 15 | < 15 | 85 - 115 |

| MQC | 100 | < 15 | < 15 | 85 - 115 |

| HQC | 1500 | < 15 | < 15 | 85 - 115 |

Table 3: Method Detection and Quantification Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.0 |

Visualization

The following diagram illustrates the experimental workflow for the quantification of bendroflumethiazide in urine.

Caption: Experimental workflow for bendroflumethiazide quantification.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of bendroflumethiazide in human urine. The protocol is characterized by high sensitivity, specificity, and good precision and accuracy, making it suitable for a wide range of research and clinical applications.

References

Application Note: Sample Preparation for Plasma Bendroflumethiazide Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1][2] Accurate and reliable quantification of bendroflumethiazide in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove interfering substances from the complex plasma matrix and to concentrate the analyte, thereby ensuring the sensitivity and selectivity of the analytical method. This application note provides an overview and detailed protocols for common sample preparation techniques for the analysis of bendroflumethiazide in plasma, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).

Overview of Sample Preparation Techniques

The choice of sample preparation method depends on several factors, including the desired limit of quantification, sample throughput, and the analytical technique employed (e.g., LC-MS/MS, HPLC-FLD).

-

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous plasma sample and an immiscible organic solvent.[3][4] It is a relatively simple and cost-effective method for sample cleanup.

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte from the plasma sample, while interferences are washed away. It often provides cleaner extracts compared to LLE and allows for significant analyte concentration.[1]

-

Protein Precipitation (PP): This is the simplest and fastest method, involving the addition of an organic solvent or an acid to precipitate plasma proteins.[5][6][7] While rapid, it may result in less clean extracts compared to LLE and SPE, potentially leading to matrix effects in LC-MS/MS analysis.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated HPLC method with fluorescence detection.[3]

Materials:

-

Human plasma

-

Bendroflumethiazide standard solution

-

Internal Standard (IS) solution (e.g., Mosapride citrate)[3]

-

Ethyl acetate (HPLC grade)[3]

-

Mobile phase (e.g., Acetonitrile and phosphate buffer, 38:62 v/v)[3]

-

Centrifuge tubes

-

Vortex mixer

-

Sample concentrator (e.g., Turbo Vap LV Evaporator)[3]

Procedure:

-

Pipette 1.0 mL of human plasma into a centrifuge tube.

-

Spike with the appropriate amount of bendroflumethiazide standard and internal standard.

-

Add 5.0 mL of ethyl acetate.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[3]

-

Reconstitute the dry residue with 200 µL of the mobile phase.[3]

-

Vortex for 1 minute.

-

Inject a suitable aliquot into the analytical instrument (e.g., HPLC-FLD).

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a method for the analysis of bendroflumethiazide metabolites in urine and can be applied to plasma with appropriate modifications.[1]

Materials:

-

Human plasma

-

Bendroflumethiazide standard solution

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., C18)[1]

-

Methanol (HPLC grade)

-

Deionized water

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

SPE vacuum manifold

-

Sample concentrator

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Pre-treat 1 mL of plasma by adding 1 mL of an appropriate buffer (e.g., phosphate buffer, pH 4.5) to adjust the pH. Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

-

Elution: Elute the bendroflumethiazide and internal standard from the cartridge with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.

Protein Precipitation (PP) Protocol

This is a general protocol for the rapid cleanup of plasma samples.[5]

Materials:

-

Human plasma

-

Bendroflumethiazide standard solution

-

Internal Standard (IS) solution

-

Cold acetonitrile (HPLC grade)[5]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Spike with the appropriate amount of bendroflumethiazide standard and internal standard.

-

Add 500 µL of cold acetonitrile.[5]

-

Vortex vigorously for 1 minute to precipitate the proteins.[5]

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the analytical instrument, or it can be evaporated and reconstituted in the mobile phase to improve sensitivity.

Quantitative Data Summary

The following table summarizes the performance characteristics of different sample preparation and analytical methods for bendroflumethiazide in plasma.

| Sample Preparation Method | Analytical Method | LLOQ (ng/mL) | Recovery (%) | Accuracy (%) | Precision (%RSD) | Reference |

| Liquid-Liquid Extraction | HPLC-FLD | 0.98 | Not Reported | 96.8 - 108.8 | 0.9 - 12.5 | [3][4] |

| Not Specified | GLC | Not Reported | Not Reported | Not Reported | Not Reported | [8] |

| Protein Precipitation | LC/MS/MS | 5 | Not Reported | Not Reported | Not Reported | [5] |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preparation of plasma samples for bendroflumethiazide analysis.

Caption: General workflow for plasma sample preparation.

Conclusion

The selection of an appropriate sample preparation method is paramount for the accurate and precise quantification of bendroflumethiazide in plasma. This application note provides detailed protocols for LLE, SPE, and PP, which can be adapted and optimized based on specific laboratory requirements and analytical instrumentation. For methods requiring high sensitivity and selectivity, such as those used in pharmacokinetic studies, a thorough validation of the chosen sample preparation and analytical method is essential.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Pharmacokinetics of bendroflumethiazide after low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Bioanalytical Method of Bendroflumethiazide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1][2][3] Accurate and precise quantification of Bendroflumethiazide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This document provides detailed application notes and protocols for a validated quantitative bioanalytical method for Bendroflumethiazide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a common and robust analytical technique.[1][4] Additionally, an alternative High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is presented.

Mechanism of Action

Bendroflumethiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[2][3][5][6] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water.[2][3] The resulting decrease in extracellular fluid volume contributes to the reduction in blood pressure.[2]

Caption: Mechanism of action of Bendroflumethiazide in the distal convoluted tubule.

Recommended Bioanalytical Method: LC-MS/MS

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs in biological matrices.

Experimental Workflow

Caption: General workflow for the bioanalysis of Bendroflumethiazide using LC-MS/MS.

Detailed Protocol

1. Materials and Reagents:

-

Bendroflumethiazide reference standard

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound or another suitable compound)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

2. Instrumentation:

-

Liquid Chromatograph (e.g., Agilent 1260 Infinity LC)

-

Tandem Mass Spectrometer (e.g., Agilent 6410B Triple Quadrupole LC/MS)

-

Chromatographic Column (e.g., Waters Symmetry C18, 150x4.6 mm, 3.5 µm or Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[4][7][8]

3. Sample Preparation (Protein Precipitation): [8]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Spike with an appropriate amount of internal standard solution.

-

Add 500 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100-200 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for injection.

4. LC-MS/MS Conditions:

| Parameter | Recommended Conditions |

| Chromatographic Column | Waters Symmetry C18 (150x4.6 mm, 3.5 µm)[4][7] |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[4] |

| Gradient | Isocratic or gradient elution can be optimized. A starting point is 60:40 (A:B)[4][7] |

| Flow Rate | 0.35 - 1.0 mL/min (depending on column dimensions)[8][9] |

| Injection Volume | 10 - 50 µL[8][10] |

| Column Temperature | 35 - 40°C[8][9] |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode (to be optimized)[11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing the analyte and internal standard. For Bendroflumethiazide, a potential transition is m/z 420 > 289.[11] |

| Fragmentor Voltage & Collision Energy | To be optimized for each analyte and internal standard. |

5. Method Validation Parameters:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99[7] |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |

Quantitative Data Summary (LC-MS/MS):

| Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (% Bias) | Reference |

| 1 - 20 | 1 | Not explicitly stated, but within acceptable limits | Not explicitly stated, but within acceptable limits | [7] |

| 5 - 5000 (for general therapeutic drugs) | 5 | Good reproducibility reported | Not explicitly stated | [8] |

Alternative Bioanalytical Method: HPLC with Fluorescence Detection

For laboratories where LC-MS/MS is not available, a validated HPLC method with fluorescence detection can be employed.[10]

Detailed Protocol

1. Materials and Reagents:

-

Bendroflumethiazide reference standard

-

Mosapride citrate (or other suitable internal standard)[10]

-

Human plasma (with EDTA)

-

Ethyl acetate (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (e.g., 10 mM, pH 3.0)[10]

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector

-

Chromatographic Column (e.g., LiChrosphere C18, 125 x 4 mm, 5 µm)[10]

3. Sample Preparation (Liquid-Liquid Extraction): [10]

-

Pipette 0.5 mL of plasma into a glass tube.

-

Spike with 25 µL of internal standard solution.

-

Add 3 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue with 200 µL of mobile phase.

-

Inject into the HPLC system.

4. HPLC Conditions: [10]

| Parameter | Recommended Conditions |

| Chromatographic Column | LiChrosphere C18 (125 x 4 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 10 mM phosphate buffer (pH 3.0) (38:62 v/v) |

| Flow Rate | 1 mL/min |

| Injection Volume | 50 µL |

| Fluorescence Detection | Excitation: 270 nm, Emission: 400 nm |

Quantitative Data Summary (HPLC-FLD): [10][12]

| Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |

| 0.98 - 100.16 | 0.98 | 0.9 - 12.5 | 96.8 - 108.8 | [10][12] |

Stability Studies

Stability of Bendroflumethiazide in biological samples is critical for accurate quantification. Stability should be evaluated under the following conditions:

-

Bench-top stability: At room temperature for a duration that mimics the sample handling time.

-

Freeze-thaw stability: After multiple freeze-thaw cycles.

-

Autosampler stability: In the reconstituted sample in the autosampler.

-

Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

Studies have shown that Bendroflumethiazide has good stability under various conditions as per ICH guidelines.

Conclusion